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Compound of Interest

Compound Name: GR 100679

Cat. No.: B10773819 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GR 100679 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique

intracellular chaperone protein located at the endoplasmic reticulum (ER). The σ1 receptor is

implicated in a variety of cellular functions, including the modulation of ion channels and

intracellular calcium (Ca²⁺) signaling. These application notes provide a detailed protocol for

utilizing GR 100679 in calcium imaging experiments to investigate its effects on intracellular

calcium dynamics, particularly through its influence on store-operated calcium entry (SOCE).

Mechanism of Action:

The sigma-1 receptor is known to modulate intracellular Ca²⁺ homeostasis by interacting with

key proteins involved in calcium signaling. It can associate with the ER Ca²⁺ sensor STIM1

(Stromal Interaction Molecule 1). Under resting conditions, STIM1 is distributed throughout the

ER. Upon depletion of ER Ca²⁺ stores, STIM1 oligomerizes and translocates to ER-plasma

membrane junctions, where it activates Orai1, the pore-forming subunit of the Ca²⁺ release-

activated Ca²⁺ (CRAC) channel, leading to SOCE.

Sigma-1 receptor agonists have been shown to inhibit SOCE by strengthening the interaction

between the σ1 receptor and STIM1, thereby attenuating the coupling of STIM1 to Orai1.[1][2]

Conversely, as a σ1 receptor antagonist, GR 100679 is expected to disrupt the inhibitory action

of the σ1 receptor on STIM1. This disruption allows for a more robust interaction between
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STIM1 and Orai1 upon store depletion, leading to an enhanced SOCE and a subsequent

increase in cytosolic Ca²⁺ concentration. Some studies have shown that sigma-1 receptor

antagonists can evoke a rapid rise in cytosolic calcium.

Signaling Pathway of GR 100679 in Store-Operated
Calcium Entry
Caption: Signaling pathway of GR 100679 in modulating store-operated calcium entry.

Quantitative Data Summary
The following table summarizes typical concentrations and expected effects of compounds

used in calcium imaging experiments investigating the role of the sigma-1 receptor. Please

note that optimal concentrations may vary depending on the cell type and experimental

conditions.
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Compound Target
Typical
Concentration
Range

Expected Effect on
Cytosolic Ca²⁺

GR 100679
Sigma-1 Receptor

Antagonist
100 nM - 10 µM

Potentiation of store-

operated Ca²⁺ entry

Thapsigargin SERCA pump inhibitor 1 - 2 µM

Depletion of ER Ca²⁺

stores, leading to a

transient Ca²⁺

increase followed by

activation of SOCE

Ionomycin Ca²⁺ Ionophore 1 - 5 µM

Non-specific increase

in intracellular Ca²⁺,

used for maximal

fluorescence

calibration

EGTA Ca²⁺ Chelator
1 - 5 mM (in Ca²⁺-free

buffer)

Chelation of

extracellular Ca²⁺,

used for minimal

fluorescence

calibration

Experimental Protocols
Materials and Reagents

GR 100679: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C.

Fura-2 AM: Prepare a stock solution (e.g., 1 mM) in anhydrous DMSO. Store at -20°C,

protected from light.[3][4]

Pluronic F-127: 20% solution in DMSO.

Thapsigargin: Prepare a stock solution (e.g., 1 mM) in DMSO. Store at -20°C.

Ionomycin: Prepare a stock solution (e.g., 1 mM) in DMSO. Store at -20°C.
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Cell Culture Medium: Appropriate for the cell line being used.

Hanks' Balanced Salt Solution (HBSS): With and without Ca²⁺ and Mg²⁺.

DMSO (Dimethyl sulfoxide): Anhydrous.

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid):

Bovine Serum Albumin (BSA):

Cells: A cell line known to express sigma-1 receptors (e.g., HEK293, PC12, or primary

neurons).

Safety and Handling
GR 100679: Specific safety data is not widely available. Handle with standard laboratory

precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and eye

protection. Avoid inhalation and contact with skin and eyes. Users should obtain and consult

the Safety Data Sheet (SDS) from their supplier.

General Chemical Safety: Thapsigargin and Ionomycin are potent toxins. Fura-2 AM and

DMSO can be absorbed through the skin. Handle all chemicals with appropriate caution and

dispose of waste according to institutional guidelines.

Protocol for Calcium Imaging using Fura-2 AM
This protocol is a general guideline and may require optimization for specific cell types and

experimental setups.

1. Cell Preparation (Day 1):

Seed cells onto 24-well or 96-well black-walled, clear-bottom imaging plates, or onto glass

coverslips in a density that will result in a 70-90% confluent monolayer on the day of the

experiment.

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

2. Fura-2 AM Loading (Day 2):
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Prepare a Fura-2 AM loading solution. For each well/coverslip, you will need approximately

200 µL of loading buffer.

Loading Buffer: HBSS with Ca²⁺ and Mg²⁺, supplemented with 1 mg/mL BSA.

For a final Fura-2 AM concentration of 2-5 µM, dilute the Fura-2 AM stock solution into the

loading buffer.

Add Pluronic F-127 to the loading solution to a final concentration of 0.02% to aid in dye

solubilization.

Aspirate the cell culture medium from the cells.

Wash the cells once with the loading buffer.

Add the Fura-2 AM loading solution to the cells.

Incubate for 30-60 minutes at 37°C in the dark.

After incubation, wash the cells twice with loading buffer to remove extracellular Fura-2 AM.

Add fresh loading buffer to the cells and allow them to de-esterify the dye for at least 30

minutes at room temperature in the dark.

3. Calcium Imaging Experiment:

Place the imaging plate or coverslip chamber onto the stage of a fluorescence microscope

equipped for ratiometric imaging.

Excite the Fura-2 AM-loaded cells alternately at 340 nm and 380 nm, and collect the

emission at 510 nm.

Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

To investigate the effect of GR 100679 on SOCE, first perfuse the cells with a Ca²⁺-free

HBSS containing EGTA (1 mM) and Thapsigargin (1-2 µM) to deplete ER Ca²⁺ stores. This

will cause an initial transient increase in cytosolic Ca²⁺ due to leakage from the ER, followed

by a return to a lower plateau.
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During this store depletion phase, introduce GR 100679 (at the desired concentration) into

the Ca²⁺-free HBSS.

After a stable baseline is achieved in the presence of Thapsigargin and GR 100679,

reintroduce HBSS containing Ca²⁺ (e.g., 2 mM) and GR 100679.

Record the change in the F340/F380 ratio. An increase in the ratio upon re-addition of

extracellular Ca²⁺ represents SOCE.

At the end of the experiment, perform a calibration to determine the minimum (Rmin) and

maximum (Rmax) fluorescence ratios.

Rmax: Add Ionomycin (1-5 µM) in the presence of high extracellular Ca²⁺ (e.g., 5-10 mM).

Rmin: Add a high concentration of a Ca²⁺ chelator like EGTA (e.g., 10 mM) to the Ca²⁺-

free buffer.

4. Data Analysis:

Calculate the F340/F380 ratio for each time point.

The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺]ᵢ = Kₔ * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).

Compare the peak and area under the curve of the SOCE-mediated Ca²⁺ influx in the

presence and absence of GR 100679.

Experimental Workflow
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Caption: Experimental workflow for a calcium imaging experiment using GR 100679.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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